molecular formula C13H10N2O5 B3022347 Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 1020243-01-9

Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No. B3022347
CAS RN: 1020243-01-9
M. Wt: 274.23 g/mol
InChI Key: AXXTVNHXBFDUAH-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at adjacent positions . It’s a common moiety found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The most frequently used approach to their synthesis is the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Scientific Research Applications

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

methyl 3-(1,2-oxazol-3-ylmethyl)-2-oxo-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-18-12(16)8-2-3-11-10(6-8)15(13(17)20-11)7-9-4-5-19-14-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXTVNHXBFDUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 4
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

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